molecular formula C11H21NO B14355071 N-Undec-10-en-1-ylidenehydroxylamine CAS No. 91370-26-2

N-Undec-10-en-1-ylidenehydroxylamine

Cat. No.: B14355071
CAS No.: 91370-26-2
M. Wt: 183.29 g/mol
InChI Key: RHFDIRWXXHRSHR-UHFFFAOYSA-N
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Description

N-Undec-10-en-1-ylidenehydroxylamine is an organic compound characterized by the presence of an alkene group and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Undec-10-en-1-ylidenehydroxylamine typically involves the reaction of undec-10-en-1-amine with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Undec-10-en-1-amine+HydroxylamineThis compound\text{Undec-10-en-1-amine} + \text{Hydroxylamine} \rightarrow \text{this compound} Undec-10-en-1-amine+Hydroxylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Undec-10-en-1-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-Undec-10-en-1-ylidenehydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Undec-10-en-1-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Undec-10-ynoic acid
  • Undec-2-en-1-yl ester
  • 10-Undecen-1-ol

Uniqueness

N-Undec-10-en-1-ylidenehydroxylamine is unique due to its combination of an alkene group and a hydroxylamine functional group

Properties

CAS No.

91370-26-2

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-undec-10-enylidenehydroxylamine

InChI

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,11,13H,1,3-10H2

InChI Key

RHFDIRWXXHRSHR-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC=NO

Origin of Product

United States

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